Cas no 623-15-4 (4-(2-Furyl)-3-buten-2-one)
4-(2-Furyl)-3-buten-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Furyl)-3-buten-2-one
- 4-(2-Furyl)but-3-en-2-one
- Furfuralacetone
- Furfural acetone
- 4-(furan-2-yl)but-3-en-2-one
- 3-Buten-2-one, 4-(furanyl)-
- Monofurfurylideneacetone
- Monomer FAM
- FAM (monomer)
- furfurylidene acetone
- 2-Furfurylideneacetone
- FEMA No. 2495
- 4-(2-Furanyl)-3-buten-2-one
- furfurylidenacetone
- 4-(2-Furyl)-3-buten-2-one, predominantly cis
- 3-Buten-2-one, 4-(2-furyl)- (6CI,8CI)
- DSSTox_CID_5345
- DSSTox_RID_777
- NSC643044
- EN300-17930
- 3-Buten-2-one, 4-(2-furanyl)-
- (E)-4-(2-furyl)but-3-en-2-one
- 4-(2-FURYL)-3-BUTEN-2-ONE [FHFI]
- DTXSID2025345
- Furfuralaceton
- DTXCID305345
- (3E)-4-(furan-2-yl)but-3-en-2-one
- NSC 2065
- GBKGJMYPQZODMI-SNAWJCMRSA-
- Q27231187
- Z57114540
- NSC 6104
- (E)-4-(furan-2-yl)-but-3-en-2-one
- 41438-24-8
- CHEMBL105424
- 3-Buten-2-one, 4-(2-furyl)-
- (E)-4-(2-Furanyl)-3-butene-2-one
- GEO-01454
- MFCD00039566
- Tox21_200569
- F0235
- 3-Butene-2-one, 4-(2-furanyl)-
- InChI=1/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
- trans-Furfurylideneacetone
- 623-15-4
- Monofurfurylidene acetone
- NSC2065
- AKOS000121297
- UNII-0W86Y87AUR
- (3E)-4-(2-furyl)but-3-en-2-one
- LS-13413
- CS-0181800
- NSC6104
- AI3-05777
- Furfurylideneacetone
- NSC-6104
- EINECS 210-774-3
- Furfuryl acetone
- (E)-4-(furan-2-yl)but-3-en-2-one
- NSC-643044
- CCRIS 6241
- CAS-623-15-4
- J-002193
- (3E)-4-(2-Furyl)-3-buten-2-one #
- SCHEMBL370268
- GBKGJMYPQZODMI-SNAWJCMRSA-N
- NCGC00248709-01
- (E)-4-furan-2-ylbut-3-en-2-one
- 0W86Y87AUR
- NCGC00258123-01
- 25398-39-4
- 108811-61-6
- 4-(2-FURYL)-3-BUTEN-2-ONE, 95%, PREDOMIN ANTLY CIS
- NSC-2065
- D90647
-
- MDL: MFCD00039566
- Inchi: 1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
- InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
- SMILES: O1C=CC=C1/C=C/C(C)=O
- BRN: 109696
Computed Properties
- Exact Mass: 136.05200
- Monoisotopic Mass: 136.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.2
Experimental Properties
- Color/Form: Yellow solid.
- Density: 1.0496
- Melting Point: 34-41 °C(lit.)
- Boiling Point: 112-115°C 10mm
- Flash Point: 220 °F
- Refractive Index: n20/D 1.565(lit.)
- Stability/Shelf Life: Flammable. Incompatible with strong oxidizing agents.
- PSA: 30.21000
- LogP: 1.88180
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
- FEMA: 2495 | 4-(2-FURYL)-3-BUTEN-2-ONE
4-(2-Furyl)-3-buten-2-one Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- WGK Germany:3
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S37/39; S26
- RTECS:EM9939000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
4-(2-Furyl)-3-buten-2-one Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(2-Furyl)-3-buten-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003303-100g |
4-(Furan-2-yl)but-3-en-2-one |
623-15-4 | 95% | 100g |
$419.44 | 2023-09-01 | |
| Fluorochem | 013587-25g |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | >98.0%(GC) | 25g |
£69.00 | 2022-03-01 | |
| Fluorochem | 013587-100g |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | >98.0%(GC) | 100g |
£202.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0235-100G |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | >98.0%(GC) | 100g |
¥1710.00 | 2024-04-16 | |
| TRC | F864280-1g |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | F864280-5g |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | 5g |
$ 81.00 | 2023-09-07 | ||
| TRC | F864280-10g |
4-(2-Furyl)-3-buten-2-one |
623-15-4 | 10g |
$ 132.00 | 2023-09-07 | ||
| Ambeed | A672216-1g |
4-(Furan-2-yl)but-3-en-2-one |
623-15-4 | 95% | 1g |
$8.00 | 2022-05-16 | |
| Ambeed | A672216-5g |
4-(Furan-2-yl)but-3-en-2-one |
623-15-4 | 98% | 5g |
$12.00 | 2022-05-16 | |
| Ambeed | A672216-25g |
4-(Furan-2-yl)but-3-en-2-one |
623-15-4 | 98% | 25g |
$42.00 | 2022-05-16 |
4-(2-Furyl)-3-buten-2-one Suppliers
4-(2-Furyl)-3-buten-2-one Related Literature
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Yanlong Qi,Shijun Liu,Long Cui,Quanquan Dai,Jianyun He,Wei Dong,Chenxi Bai Green Chem. 2019 21 3911
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Louis C. Morrill,Daniel G. Stark,James E. Taylor,Siobhan R. Smith,James A. Squires,Agathe C. A. D'Hollander,Carmen Simal,Peter Shapland,Timothy J. C. O'Riordan,Andrew D. Smith Org. Biomol. Chem. 2014 12 9016
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Helio G. Bonacorso,Melissa B. Rodrigues,Bernardo A. Iglesias,Carolina H. da Silveira,Sarah C. Feitosa,Wilian C. Rosa,Marcos A. P. Martins,Clarissa P. Frizzo,Nilo Zanatta New J. Chem. 2018 42 10024
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Kedong Yuan,Rui Sang,Jean-Fran?ois Soulé,Henri Doucet Catal. Sci. Technol. 2015 5 2904
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Louis C. Morrill,Lyndsay A. Ledingham,Jean-Philippe Couturier,Jasmine Bickel,Andrew D. Harper,Charlene Fallan,Andrew D. Smith Org. Biomol. Chem. 2014 12 624
Additional information on 4-(2-Furyl)-3-buten-2-one
Chemical Profile of 4-(2-Furyl)-3-buten-2-one (CAS No. 623-15-4)
4-(2-Furyl)-3-buten-2-one, identified by its Chemical Abstracts Service (CAS) number 623-15-4, is a heterocyclic compound featuring a furyl group attached to an α,β-unsaturated ketone backbone. This molecular structure imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The compound’s furyl moiety, characterized by a five-membered oxygen-containing ring, contributes to its ability to participate in various chemical transformations, including Michael additions, cycloadditions, and oxidation reactions.
The synthesis of 4-(2-Furyl)-3-buten-2-one typically involves the condensation of furfural with acetone or related β-keto esters under acidic or basic conditions. This process leverages the electrophilic nature of the carbonyl group in acetone and the nucleophilic attack by the furfural enolate anion. Recent advancements in green chemistry have explored catalytic systems that enhance yield and selectivity while minimizing waste, aligning with the growing emphasis on sustainable practices in chemical manufacturing.
In the realm of pharmaceutical applications, 4-(2-Furyl)-3-buten-2-one has garnered attention as a precursor for biologically active molecules. Its structural motif is reminiscent of several natural products and drug candidates known for their pharmacological properties. For instance, derivatives of this compound have been investigated for their potential roles as kinase inhibitors, antioxidants, and antimicrobial agents. The furyl group’s ability to interact with biological targets through hydrogen bonding or π-stacking interactions further enhances its utility in medicinal chemistry.
Recent studies have highlighted the compound’s significance in the development of agrochemicals as well. The α,β-unsaturated ketone moiety serves as a versatile scaffold for designing novel herbicides and fungicides. Researchers have demonstrated that modifications to the furyl ring or the ketone group can modulate the biological activity of 4-(2-Furyl)-3-buten-2-one, enabling the creation of compounds with tailored properties. Such findings underscore the compound’s versatility and its potential as a building block for next-generation crop protection agents.
The compound’s reactivity also makes it a valuable tool in material science. For example, it can be polymerized or cross-linked to form functional materials with applications in coatings, adhesives, and electronic components. The furyl group’s electron-donating properties influence the electronic characteristics of resulting polymers, making them suitable for optoelectronic devices. Ongoing research explores its use in conductive polymers and organic semiconductors, where precise control over molecular architecture is critical.
From an industrial perspective, 4-(2-Furyl)-3-buten-2-one is produced under controlled conditions to ensure high purity and consistency. Manufacturers employ advanced purification techniques such as distillation or crystallization to isolate the desired product from reaction mixtures. Quality control measures are stringent to meet regulatory standards and ensure compatibility with downstream applications. The compound’s stability under various storage conditions is also a critical consideration for industrial-scale production.
The environmental impact of synthesizing and utilizing 4-(2-Furyl)-3-buten-2-one is another area of growing interest. Efforts to optimize synthetic routes focus on reducing energy consumption and minimizing hazardous byproducts. Additionally, researchers are investigating biocatalytic methods that utilize enzymes to facilitate key transformations, offering a more sustainable alternative to traditional chemical synthesis. These innovations reflect broader trends in chemical research aimed at developing greener processes that align with global sustainability goals.
In conclusion, 4-(2-Furyl)-3-buten-2-one (CAS No. 623-15-4) represents a multifaceted compound with broad applications across multiple industries. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new uses for this molecule, its importance is likely to grow further, driven by advancements in synthetic methodologies and increasing demand for sustainable solutions.
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